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Compound of Interest

Compound Name:
5-(Dimethylamino)-3(2H)-

pyridazinone

Cat. No.: B1315522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

pyridazinone derivatives, compounds of significant interest in medicinal chemistry and drug

development. Due to the limited availability of consolidated spectroscopic data for 5-
(Dimethylamino)-3(2H)-pyridazinone, this document presents data from closely related

analogues to provide a representative understanding of the spectral characteristics of this class

of compounds. The experimental protocols detailed herein are generalized from established

methodologies for the analysis of pyridazinone derivatives.

Spectroscopic Data of Pyridazinone Analogues
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for various substituted pyridazinone derivatives. This information

is crucial for the structural elucidation and characterization of newly synthesized compounds

within this family.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectral Data of Pyridazinone Derivatives
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Compound Solvent
Chemical Shifts (δ ppm)
and Coupling Constants (J
Hz)

4-Chloro-5-(dimethylamino)-2-

phenyl-3(2H)-pyridazinone
-

Data not available in searched

results.

(E)-6-(3-

(Dimethylamino)acryloyl)-4-(4-

nitrophenyl)-2-phenylpyridazin-

3(2H)-one

Dioxane
Specific shifts not detailed in

provided text.[1]

6-Substituted and 2,6-

disubstituted pyridazin-3(2H)-

ones

-

Complete assignment of ¹H

NMR spectra was performed

using one- and two-

dimensional NMR

spectroscopic methods,

including NOE, DEPT, COSY,

HSQC and HMBC

experiments.[2]

Pyridazine Derivatives (4-22) -

¹H chemical shifts were

measured using 1D and 2D

NMR spectroscopic methods

including ¹H-¹H gDQCOSY, ¹H-

¹³C gHMQC, ¹H-¹³C gHMBC,

and ¹H-¹⁵N CIGAR-HMBC

experiments.[3]
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Compound Solvent Chemical Shifts (δ ppm)

4-Chloro-5-(dimethylamino)-2-

phenyl-3(2H)-pyridazinone
-

Data available but requires

account to view.[4]

6-Substituted and 2,6-

disubstituted pyridazin-3(2H)-

ones

-

Complete assignment of ¹³C

NMR spectra was performed

using one- and two-

dimensional NMR

spectroscopic methods.[2]

Pyridazine Derivatives (4-22) -

¹³C chemical shifts were

measured using 1D and 2D

NMR spectroscopic methods.

[3]

Infrared (IR) Spectroscopy Data
Characteristic IR Absorption Bands of Pyridazinone Derivatives

Compound Sample Prep
Characteristic Absorption
Bands (cm⁻¹)

4-ethoxy-2-methyl-5-(4-

morpholinyl)-3(2H)

pyridazinone

- C=O: 1650

Pyridazin-3(2H)-one derivative - C=N: 1616

Pyrrolo[1,2-b]pyridazine

derivatives
-

C=O (lactam): 1655–1665,

C=O (ester): 1734–1738[5]

(E)-6-(3-

(Dimethylamino)acryloyl)-4-(4-

nitrophenyl)-2-phenylpyridazin-

3(2H)-one

KBr 2CO: 1677, 1655[1]

Mass Spectrometry (MS) Data
Mass Spectrometric Data of Pyridazinone Derivatives
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Compound Ionization Method m/z

Phthalazine-1,4-dione

Derivatives
Electron Impact (EI)

M⁺ peak at m/z 221 for

C₉H₇N₃O₂S.[6]

4 Dimethylaminoantipyrine ESI, NSI
Data available across multiple

tandem spectra (MS1-MS5).[7]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

pyridazinone derivatives, based on common practices found in the literature.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the pyridazinone derivative in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is

critical and should be based on the solubility of the compound.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-220

ppm) is necessary. A larger number of scans is typically required due to the lower natural

abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are

invaluable for unambiguous signal assignment.[2][3] Standard pulse programs available

on modern spectrometers can be used.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are typically referenced to the residual solvent peak
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or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a transparent disk using a hydraulic press.

Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to

form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background

spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample

spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule, such as C=O, C=N, C-N, and aromatic C-H stretches.[8]

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and

instrument sensitivity, but is typically in the low µg/mL to ng/mL range.[9]

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with

Electrospray Ionization (ESI) or Electron Impact (EI) sources, coupled to analyzers like

Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Data Acquisition:

EI: This technique is suitable for volatile and thermally stable compounds and often

provides detailed fragmentation patterns useful for structural elucidation.[6]
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ESI: This is a soft ionization technique suitable for a wide range of compounds, including

those that are less volatile or thermally labile. It typically provides the molecular ion peak

([M+H]⁺ or [M-H]⁻), which is crucial for determining the molecular weight.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the

compound and to study its fragmentation pattern for structural confirmation.

Synthesis Workflow of Pyridazinone Derivatives
As no specific signaling pathways involving 5-(Dimethylamino)-3(2H)-pyridazinone were

identified in the literature, a generalized synthetic workflow for pyridazinone derivatives is

presented below. This diagram illustrates a common synthetic route, highlighting the key

reaction steps.
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General Synthesis of Pyridazinone Derivatives

Starting Materials
(e.g., Substituted Hydrazine, Dicarbonyl Compound)

Cyclocondensation Reaction

Reaction

Pyridazinone Core Structure

Formation

Functional Group Interconversion / Substitution

Modification

Target Pyridazinone Derivative

Final Product

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of pyridazinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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